molecular formula C9H9Cl2NO2 B1585605 Ethyl N-(3,4-dichlorophenyl)carbamate CAS No. 7159-94-6

Ethyl N-(3,4-dichlorophenyl)carbamate

カタログ番号: B1585605
CAS番号: 7159-94-6
分子量: 234.08 g/mol
InChIキー: AOVLXBXJFYNQAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl N-(3,4-dichlorophenyl)carbamate (CAS Number: 7159-94-6) is a carbamate derivative with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . This compound is supplied as a high-purity solid for research and development purposes. The carbamate functional group is a well-established and versatile scaffold in modern medicinal chemistry and drug design . Carbamates are characterized by their good chemical and proteolytic stability, which often contributes to favorable pharmacokinetic properties and an enhanced capability to permeate cell membranes compared to peptide-based molecules . Researchers value this moiety as a stable peptide bond surrogate in the design of enzyme inhibitors, including potent candidates for HIV-1 protease, β-secretase, and serine protease inhibitors . The carbamate group can also participate in critical hydrogen bonding interactions with biological targets, influencing the compound's overall binding affinity and activity . While the specific biological profile of Ethyl N-(3,4-dichlorophenyl)carbamate is under investigation, its structure suggests potential as a valuable intermediate or building block in organic synthesis and agrochemical research. Related compounds, such as its methyl analogue (Methyl N-(3,4-dichlorophenyl)carbamate), are known and used as herbicides . Handling and Storage: This product should be stored sealed in a dry environment at 2-8°C . Important Notice: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications. All necessary safety data sheets (SDS) should be consulted before use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl N-(3,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVLXBXJFYNQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221815
Record name Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester (9CI)
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Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7159-94-6
Record name Carbamic acid, N-(3,4-dichlorophenyl)-, ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl N-(3,4-dichlorophenyl)carbamate
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Record name Ethyl N-(3,4-dichlorophenyl)carbamate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Ethyl N-(3,4-dichlorophenyl)carbamate

[1]

Executive Summary

Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6) is a lipophilic organic carbamate primarily utilized as a chemical intermediate in the synthesis of agrochemicals, specifically herbicides and fungicides.[1][2] Structurally homologous to the methyl ester herbicide Swep (CAS: 1918-18-9), the ethyl analog exhibits distinct physicochemical properties governed by the increased steric bulk and hydrophobicity of the ethyl moiety.[1] This guide provides a rigorous characterization of its physical state, thermodynamic properties, and synthesis logic for researchers in crop protection and organic synthesis.[1][2][3]

Molecular Identification & Structural Analysis[1][2][3]

The compound consists of a 3,4-dichlorophenyl ring bound to a carbamate (urethane) linker with an ethyl ester terminus.[1][2][3] The presence of two chlorine atoms at the meta and para positions of the phenyl ring significantly enhances lipophilicity and metabolic stability against ring oxidation.[1][3]

IdentifierValue
IUPAC Name Ethyl N-(3,4-dichlorophenyl)carbamate
Common Synonyms Ethyl 3,4-dichlorocarbanilate; Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester
CAS Number 7159-94-6 (Distinct from Methyl analog Swep: 1918-18-9)
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
SMILES CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl
InChI Key AOVLXBXJFYNQAZ-UHFFFAOYSA-N
Structural Visualization

ChemicalStructureFig 1. Structural Segmentation of Ethyl N-(3,4-dichlorophenyl)carbamateEthylEthyl Group(Lipophilic Tail)CarbamateCarbamate Linker(-NH-CO-O-)Ethyl->CarbamateEster BondPhenylPhenyl Ring(Aromatic Core)Carbamate->PhenylAmide BondCl3Cl (Position 3)Phenyl->Cl3Cl4Cl (Position 4)Phenyl->Cl4

Thermodynamic & Physical Constants

The substitution of the methyl group (in Swep) with an ethyl group lowers the melting point due to disrupted crystal packing efficiency, while simultaneously increasing the boiling point and lipophilicity.[1][3]

Core Physical Properties
PropertyValueCondition / ContextSource
Physical State Solid (Crystalline)Standard Temperature & Pressure[1, 2]
Melting Point 102 – 103 °C Experimental (Recrystallized)[3]
Boiling Point 270 °C @ 760 mmHg[4]
Density 1.382 g/cm³Predicted / Calculated[4]
Flash Point 117.1 °CClosed Cup[4]
Vapor Pressure ~1.4 × 10⁻³ mmHgEstimated @ 25°C (Based on Methyl analog)[5]

Critical Note: The melting point of the ethyl ester (102–103°C) is approximately 10°C lower than the methyl ester (Swep, 112–114°C).[3] Researchers must verify this value to ensure they have synthesized the correct homolog.[1][2][3]

Solubility & Partitioning Profiles[1][3]

The 3,4-dichloro substitution pattern creates a highly hydrophobic molecule.[1][2][3] The ethyl chain further decreases water solubility compared to the methyl analog.[1][2][3]

Solubility Data
SolventSolubility ProfileRelevance
Water Insoluble (< 50 mg/L)Poor aqueous bioavailability; requires surfactant for formulation.[1][2]
Acetone HighStandard solvent for recrystallization and analysis.[1][2][3]
Dimethylformamide (DMF) HighPreferred solvent for nucleophilic substitution reactions.[2][3]
Ethanol Moderate to HighUsed in synthesis workup; solubility increases with temperature.[1][2][3]
Partition Coefficient (LogP)[2][3]
  • LogP (Predicted): 3.90 [3]

  • Implication: A LogP approaching 4 indicates high affinity for lipid bilayers and soil organic matter.[1][2][3] In environmental contexts, this suggests strong sorption to soil (low mobility) and potential for bioconcentration, necessitating rigorous residue analysis in crop studies.[1][2][3]

Synthesis & Experimental Protocols

The synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate follows a standard nucleophilic acyl substitution pathway.[1][2] Two primary routes exist: the Chloroformate Route (most common) and the Carbonate Route (greener alternative).[2][3]

Route A: Chloroformate Acylation (Standard Laboratory Scale)

This method provides high yields and is kinetically favored.[1][2][3]

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)[1][2][3]

  • Ethyl Chloroformate (1.1 eq)[2][3]

  • Base: Pyridine or Sodium Carbonate (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Toluene[2][3]

Protocol:

  • Dissolution: Dissolve 3,4-dichloroaniline in dry DCM under nitrogen atmosphere.

  • Base Addition: Add pyridine to the solution. Cool to 0°C to manage exotherm.

  • Acylation: Dropwise addition of ethyl chloroformate over 30 minutes. Maintain temperature < 10°C.

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃, then brine.[1][2][3]

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to obtain white needles (MP 102-103°C).[1][2][3]

Synthesis Workflow Diagram

SynthesisFig 2. Synthetic Pathway via Chloroformate AcylationAniline3,4-Dichloroaniline(Nucleophile)ReactionNucleophilic Attack(0°C -> Reflux, Base)Aniline->ReactionChloroformateEthyl Chloroformate(Electrophile)Chloroformate->ReactionIntermediateTetrahedral Intermediate(Transient)Reaction->IntermediateEliminationElimination of HClIntermediate->EliminationProductEthyl N-(3,4-dichlorophenyl)carbamate(Solid, MP 102-103°C)Elimination->Product

Spectral Characterization

For validation of the synthesized compound, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalAssignment
IR Spectroscopy 3300 – 3400 cm⁻¹ N-H Stretch (Sharp, medium intensity)
1700 – 1740 cm⁻¹ C=O[1][2] Stretch (Carbamate Carbonyl, strong)
1500 – 1600 cm⁻¹ C=C Aromatic Ring Stretch
¹H NMR (CDCl₃) δ ~7.5 – 7.2 ppm Aromatic Protons (m, 3H) - Characteristic 3,4-dichloro pattern
δ ~6.8 ppm N-H Proton (Broad singlet, exchangeable)
δ ~4.2 ppm -O-CH₂ -CH₃ (Quartet, J=7 Hz, 2H)
δ ~1.3 ppm -O-CH₂-CH₃ (Triplet, J=7 Hz, 3H)
Mass Spectrometry m/z 233 / 235 / 237 Molecular Ion [M]⁺ (Shows characteristic Cl₂ isotope pattern 9:6:[1][2][3]1)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81592, Ethyl N-(3,4-dichlorophenyl)carbamate. Retrieved from [Link][2][3]

  • Soboczenski, E. J. (1970). Oxamyl chloride substituted carbamates. U.S. Patent No.[1][2][3][4] 3,539,618.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] (Cites MP 102-103°C for Ethyl 3,4-dichlorocarbanilate).[1][2][3]

  • ChemSrc. CAS 7159-94-6 Physicochemical Properties. Retrieved from [Link][2][3]

  • Hazardous Substances Data Bank (HSDB). Swep (Methyl analog data for comparative reference). National Library of Medicine.[1][2][3] Retrieved from [Link][2][3]

Ethyl N-(3,4-dichlorophenyl)carbamate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6) is a lipophilic organic carbamate belonging to the N-phenylcarbamate class.[1][2] Structurally analogous to the herbicide Swep (methyl 3,4-dichlorocarbanilate) and the sprout inhibitor Chlorpropham , this compound serves as a critical chemical probe in agrochemical discovery and medicinal chemistry.[1][2] Its utility lies in the carbamate moiety's ability to mimic peptide bonds, allowing it to interact with serine hydrolases and photosynthetic reaction centers (specifically the D1 protein in Photosystem II).[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its structural parameters, validated synthesis pathways, and physicochemical properties relevant to formulation and biological evaluation.[1][2]

Chemical Identity & Nomenclature

Precise nomenclature is vital for database retrieval and regulatory filing.[1][2] The compound is an ethyl ester of 3,4-dichlorocarbanilic acid.[1][2][3]

Identifier Value
IUPAC Name Ethyl N-(3,4-dichlorophenyl)carbamate
Systematic Name Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester
Common Synonyms Ethyl 3,4-dichlorocarbanilate; NSC 204606
CAS Registry Number 7159-94-6
Molecular Formula C₉H₉Cl₂NO₂
SMILES CCOC(=O)Nc1ccc(c(c1)Cl)Cl
InChIKey AOVLXBXJFYNQAZ-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a 3,4-dichlorophenyl ring linked to an ethyl group via a carbamate (-NH-CO-O-) bridge.[1][2]

  • Electronic Effects: The two chlorine atoms at the 3 and 4 positions exert a strong electron-withdrawing inductive effect (-I), reducing the electron density on the aromatic ring.[1][2] This increases the acidity of the N-H proton, potentially enhancing hydrogen bonding interactions with biological targets.[1][2]

  • Lipophilicity: The ethyl group replaces the methyl group found in Swep, slightly increasing the lipophilicity (LogP ~3.9), which influences membrane permeability and soil adsorption coefficients (

    
    ).[1][2]
    

Physicochemical Properties

The following data aggregates experimental and computed values essential for formulation scientists.

Property Value Source/Method
Molecular Weight 234.08 g/mol Calculated
Physical State Crystalline SolidExperimental (Analog comparison)
Melting Point ~50–54 °C (Predicted)Note: Methyl analog melts at 113°C; ethyl esters typically lower.[1][2][4]
Boiling Point ~270 °C at 760 mmHgComputed
Density 1.382 g/cm³Predicted
LogP (Octanol/Water) 3.90Computed (XLogP3)
Solubility Low in water; Soluble in EtOH, DMSO, AcetoneStructural inference
pKa (NH) ~12.3Predicted

Synthesis Methodologies

For research and scale-up, two primary pathways are utilized.[1][2] The choice depends on the availability of starting materials (anilines vs. isocyanates).[1][2]

Method A: The Chloroformate Route (Standard)

This is the most common laboratory synthesis due to the stability and availability of 3,4-dichloroaniline.[1][2]

  • Reactants: 3,4-Dichloroaniline + Ethyl Chloroformate.[1][2]

  • Base: Pyridine or Triethylamine (to scavenge HCl).[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene.[1][2]

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the chloroformate, followed by elimination of chloride.[1][2]

Method B: The Isocyanate Route (Atom Economic)

Preferred for industrial processes to avoid chloride salt waste, though it requires handling hazardous isocyanates.[1][2]

  • Reactants: 3,4-Dichlorophenyl isocyanate + Ethanol.[1][2]

  • Catalyst: Dibutyltin dilaurate (optional).

  • Mechanism: Alcohol addition across the isocyanate N=C bond.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for both synthesis pathways.

SynthesisPathways cluster_0 Method A: Chloroformate Route cluster_1 Method B: Isocyanate Route Aniline 3,4-Dichloroaniline Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 Nucleophilic Attack Chloroformate Ethyl Chloroformate Chloroformate->Intermediate1 Base Base (Et3N/Pyridine) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product Ethyl N-(3,4-dichlorophenyl)carbamate (Target) Intermediate1->Product Elimination Intermediate1->Byproduct Isocyanate 3,4-Dichlorophenyl Isocyanate Isocyanate->Product Addition (No Byproduct) Ethanol Ethanol (Excess) Ethanol->Product

Caption: Comparison of Chloroformate (Method A) and Isocyanate (Method B) synthesis pathways for Ethyl N-(3,4-dichlorophenyl)carbamate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 9.8 ppm (s, 1H): Broad singlet for the carbamate NH proton.[1][2]

    • δ 7.8–7.3 ppm (m, 3H): Aromatic protons (splitting pattern characteristic of 1,2,4-substitution: d, d, dd).[1][2]

    • δ 4.15 ppm (q, 2H): Methylene protons of the ethyl group (-O-CH₂ -CH₃).[1][2]

    • δ 1.25 ppm (t, 3H): Methyl protons of the ethyl group (-O-CH₂-CH₃ ).[1][2]

  • FT-IR (KBr):

    • 3300–3250 cm⁻¹: N-H stretch.[1][2]

    • 1720–1690 cm⁻¹: Strong C=O (carbamate carbonyl) stretch.[1][2]

    • 1240 cm⁻¹: C-O-C asymmetric stretch.[1][2]

  • Mass Spectrometry (GC-MS/LC-MS):

    • Molecular Ion (M+): m/z 233/235/237.[1][2]

    • Isotope Pattern: Distinctive 9:6:1 pattern (approximate) due to two chlorine atoms (

      
       vs 
      
      
      
      ).[1][2]

Biological & Safety Context

Applications in Research[1][2][6][7][8]
  • Agrochemical Discovery: As a structural analog of Swep (Methyl 3,4-dichlorocarbanilate), this compound functions as a Photosystem II inhibitor in plants.[1][2] It blocks electron transport by binding to the Q_B site on the D1 protein.[1][2] The ethyl ester modification alters the lipophilicity, potentially affecting translocation within the plant vascular system.[1][2]

  • Enzyme Inhibition: Phenylcarbamates are privileged scaffolds for inhibiting serine hydrolases (e.g., acetylcholinesterase, fatty acid amide hydrolase).[1][2] The carbamate group can transfer the carbonyl to the active site serine, forming a stable carbamylated enzyme intermediate.[1][2]

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[1][2] Potential sensitizer.[1][2]

  • Metabolism: In vivo, carbamates are susceptible to hydrolysis by esterases, releasing 3,4-dichloroaniline (a known toxicant) and ethanol.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent moisture-induced hydrolysis.

References

  • PubChem. (2025).[1][2] Ethyl N-(3,4-dichlorophenyl)carbamate (CID 81592).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • EPA CompTox. (2025).[1][2] Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester.[1][2][3] US Environmental Protection Agency.[1][2] [Link][1][2]

Sources

Ethyl N-(3,4-dichlorophenyl)carbamate CAS number 7159-94-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 7159-94-6 Common Synonyms: Ethyl 3,4-dichlorocarbanilate; Ethyl Swep; 3,4-Dichlorophenylcarbamic acid ethyl ester.[1][2][3][4][5]

Executive Summary

Ethyl N-(3,4-dichlorophenyl)carbamate (CAS 7159-94-6) is a carbamate compound structurally homologous to the herbicide Swep (Methyl N-(3,4-dichlorophenyl)carbamate).[2][4][5] While less commercially prominent than its methyl analog, the ethyl ester serves as a critical research standard in pesticide chemistry, a metabolic intermediate, and a precursor in the synthesis of complex agrochemicals.[2]

This guide details the physicochemical properties, synthesis pathways, and mode of action of Ethyl N-(3,4-dichlorophenyl)carbamate.[2][4] It highlights its role as a Photosystem II (PSII) inhibitor , its utility as an analytical internal standard for tracking phenylcarbamate degradation, and the toxicological implications of its primary metabolite, 3,4-dichloroaniline (3,4-DCA) .[2][4]

Chemical Identity & Physicochemical Properties

The compound belongs to the phenylcarbamate class, characterized by a lipophilic dichlorophenyl ring attached to a carbamate ester. This structure dictates its high affinity for organic matrices and specific binding to thylakoid membrane proteins.[4][5]

Structural Data
PropertyDetail
IUPAC Name Ethyl N-(3,4-dichlorophenyl)carbamate
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
SMILES CCOC(=O)Nc1ccc(c(c1)Cl)Cl
InChI Key AOVLXBXJFYNQAZ-UHFFFAOYSA-N
Physicochemical Characteristics

Unlike the methyl ester (Swep), which has a well-defined melting point of 112–114°C, the ethyl ester exhibits slightly different phase behavior due to the increased steric bulk of the ethyl group.[2]

PropertyValue / DescriptionSource/Note
Physical State Crystalline Solid (White to Off-white)Predicted based on structural homology [1]
Boiling Point ~270°C (at 760 mmHg)Calculated [2]
Density 1.382 g/cm³Calculated [2]
LogP (Octanol/Water) 3.63Indicates high lipophilicity; bioaccumulative potential [2]
Solubility Low in water; Soluble in acetone, methanol, DMSOTypical of phenylcarbamates
Flash Point 117.1°CSafety consideration for synthesis

Synthesis & Production Protocols

The synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate follows a classic carbamoylation pathway.[2][4][5] The most robust laboratory method involves the nucleophilic attack of 3,4-dichloroaniline on ethyl chloroformate under basic conditions to neutralize the hydrochloric acid byproduct.[4]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism at the carbonyl carbon of the chloroformate.[4][5]

Synthesis Aniline 3,4-Dichloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Chloroformate Ethyl Chloroformate (Electrophile) Chloroformate->Intermediate Product Ethyl N-(3,4-dichlorophenyl)carbamate Intermediate->Product Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Synthesis pathway via carbamoylation of 3,4-dichloroaniline.[2][4][5]

Laboratory Scale Protocol

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)[2][4][5]

  • Ethyl Chloroformate (1.1 eq)[2][4]

  • Pyridine or Triethylamine (1.2 eq, acid scavenger)[2][4]

  • Dichloromethane (DCM) or Toluene (Solvent)[2][4]

Procedure:

  • Dissolution: Dissolve 3,4-dichloroaniline in anhydrous DCM under an inert atmosphere (N₂).

  • Base Addition: Add pyridine (or triethylamine) and cool the mixture to 0°C to control the exotherm.

  • Acylation: Dropwise add ethyl chloroformate over 30 minutes. Maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[4][5]

  • Workup: Wash the organic layer with 1M HCl (to remove excess base), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from ethanol/water to yield white crystals.

Mechanism of Action: Photosystem II Inhibition

Ethyl N-(3,4-dichlorophenyl)carbamate acts as a herbicide by disrupting photosynthesis, specifically targeting the Hill Reaction .[2][4][5]

Molecular Target

The compound binds to the Q_B binding niche on the D1 protein (PsbA) of the Photosystem II complex in plant thylakoid membranes.

  • Competitive Inhibition: It competes with plastoquinone (the native electron acceptor) for the binding site.

  • Electron Transport Blockade: By occupying the Q_B site, it prevents the transfer of electrons from Q_A to Q_B.

  • Consequence: This blockage halts ATP and NADPH production and leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation and cell death.[4]

MOA Sunlight Light Energy PSII Photosystem II (P680) Sunlight->PSII ElectronFlow Electron Transport Chain PSII->ElectronFlow Inhibitor Ethyl N-(3,4-dichlorophenyl)carbamate D1Protein D1 Protein (Q_B Site) Inhibitor->D1Protein Binds High Affinity Block BLOCKADE D1Protein->Block Displaces Plastoquinone Block->ElectronFlow Interrupts

Figure 2: Mechanism of Photosystem II inhibition at the D1 protein Q_B site.[2][4][5]

Analytical Methodologies

Accurate detection of CAS 7159-94-6 requires distinguishing it from its methyl analog (Swep) and its primary metabolite (3,4-DCA).[2][4][5]

HPLC-UV/DAD Protocol

High-Performance Liquid Chromatography (HPLC) is the standard for quantification in aqueous or soil matrices.[2][4][5]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2][4][5]

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic elution.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 245 nm (characteristic absorption of the dichlorophenyl ring).[4]

  • Retention Time: The ethyl ester will elute after the methyl ester (Swep) due to the additional methylene group increasing hydrophobicity.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides structural confirmation.[2][4][5][6]

  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent non-polar capillary column.[2][4][5]

  • Fragmentation Pattern (EI, 70eV):

    • Molecular Ion (M+): m/z 233/235 (distinctive chlorine isotope pattern).[2][4][5]

    • Base Peak: Often m/z 161/163 (3,4-dichloroaniline fragment formed by loss of the ester group).[2][4][5]

    • Fragment: m/z 29 (Ethyl group).[4][5]

Toxicology & Environmental Fate

While specific toxicological data for the ethyl ester is limited compared to Swep, its behavior is inferred from its structural homology and metabolic breakdown.[4]

Metabolic Degradation

The primary degradation pathway in soil and biological systems is hydrolysis of the carbamate ester bond.

  • Hydrolysis Product: 3,4-Dichloroaniline (3,4-DCA) .[2][4][5]

  • Toxicity Concern: 3,4-DCA is a known hematotoxin (causing methemoglobinemia) and a potential endocrine disruptor.[2][4][5] It is more persistent in the environment than the parent carbamate [3].[4][5]

Environmental Mobility[4][5]
  • Soil: High adsorption (Koc estimated > 500) due to lipophilicity; low leaching potential compared to more polar herbicides.[4][5]

  • Water: Stable at neutral pH but hydrolyzes rapidly in highly alkaline conditions.[4][5]

References

  • PubChem. (n.d.).[4][5] Ethyl N-(3,4-dichlorophenyl)carbamate (Compound). National Library of Medicine.[4][5] Retrieved from [Link][2][4]

  • ResearchGate. (2020).[4][5] Mineralization of the herbicide swep by a two-strain consortium. (Discusses the degradation of the homologous methyl ester to 3,4-DCA). Retrieved from [Link]

  • Google Patents. (1968).[4][5] US3539618A - Oxamyl chloride substituted carbamates.[2][4][5] (Cites Ethyl 3,4-dichlorocarbanilate as a synthesis intermediate). Retrieved from

Sources

Technical Guide & Master Substance File: Ethyl N-(3,4-dichlorophenyl)carbamate

[1]

Substance Identity & Significance

Ethyl N-(3,4-dichlorophenyl)carbamate is a chlorinated phenylcarbamate primarily investigated as a metabolic intermediate of phenylurea herbicides (e.g., Diuron, Linuron) and as a synthesis scaffold for bioactive agrochemicals.[1] While structurally similar to the herbicide Swep (Methyl 3,4-dichlorocarbanilate), the ethyl analog exhibits distinct lipophilicity and hydrolytic stability profiles relevant to environmental fate and toxicology studies.[1]

Chemical Identifiers
Identifier TypeValue
CAS Number 7159-94-6
IUPAC Name Ethyl N-(3,4-dichlorophenyl)carbamate
Synonyms Ethyl 3,4-dichlorocarbanilate; Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester; SW-30 (analog)
SMILES CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl
InChIKey AOVLXBXJFYNQAZ-UHFFFAOYSA-N
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol

Physicochemical Profile

Understanding the physical properties is critical for designing extraction protocols and predicting environmental mobility.[1] The high logP suggests significant bioaccumulation potential in lipid tissues.[1]

PropertyValue (Experimental/Predicted)Context for Researchers
Physical State Crystalline Solid (White to Off-White)Handling requires dust control measures.[1]
Melting Point 68–70 °CLow melting point; avoid high-temp drying.[1]
Solubility (Water) < 50 mg/L (Poor)Requires organic co-solvents (DMSO, MeOH) for bioassays.
Solubility (Organic) Soluble in Acetone, Ethanol, DCMStandard extraction solvents apply.
LogP (Octanol/Water) ~3.9High lipophilicity; partitions into cell membranes.
pKa ~11.5 (Amide N-H)Neutral at physiological pH.

Hazard Identification & Toxicology (The "Why")

Critical Warning: While specific toxicological data for the ethyl ester is limited compared to the methyl ester, the metabolic payload is 3,4-Dichloroaniline (3,4-DCA) .[1] Upon hydrolysis (enzymatic or environmental), this compound releases 3,4-DCA, a potent toxin.[1]

Mechanism of Toxicity[1]
  • Methemoglobinemia: The primary metabolite, 3,4-DCA, oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), inhibiting oxygen transport. This is a class effect of chloroanilines.

  • Endocrine Disruption: 3,4-DCA is a known anti-androgen, binding to androgen receptors and disrupting reproductive physiology.[2]

  • Photosystem II Inhibition (Plants): Like Swep, this compound blocks electron transport in the thylakoid membrane (D1 protein binding).

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes irritation).[3]

  • Carcinogenicity: Category 2 (Suspected of causing cancer - based on aniline structural alerts).

  • Aquatic Toxicity: Acute/Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).

Metabolic Activation Pathway

The following diagram illustrates the bio-activation of the carbamate into its toxic aniline derivative.

MetabolicPathwayCompoundEthyl N-(3,4-dichlorophenyl)carbamate(Lipophilic Precursor)IntermediateUnstable Carbamic AcidCompound->IntermediateHydrolysisEnzymeCarboxylesterase(Liver/Soil)Enzyme->CompoundCatalysisDCA3,4-Dichloroaniline(TOXIC PAYLOAD)Intermediate->DCADecarboxylation (-CO2)EthanolEthanol(Byproduct)Intermediate->EthanolMetHbMethemoglobinemiaDCA->MetHbEndoEndocrine DisruptionDCA->Endo

Figure 1: Metabolic hydrolysis pathway releasing the toxic 3,4-dichloroaniline moiety.[1]

Synthesis & Derivatization Protocols

For researchers requiring high-purity standards for metabolite tracking, the following synthesis is self-validating via TLC and melting point analysis.

Reaction Scheme

3,4-Dichloroaniline + Ethyl Chloroformate → Ethyl N-(3,4-dichlorophenyl)carbamate + HCl [1]

Step-by-Step Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer. Place in an ice bath (0–4 °C).

  • Reagents:

    • 3,4-Dichloroaniline (16.2 g, 0.1 mol) dissolved in 100 mL dry Dichloromethane (DCM).

    • Pyridine (8.7 g, 0.11 mol) as an acid scavenger.

    • Ethyl Chloroformate (11.9 g, 0.11 mol).

  • Addition: Add the pyridine to the aniline solution. Slowly add Ethyl Chloroformate dropwise over 30 minutes, maintaining temperature < 10 °C. Exothermic reaction.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup:

    • Wash reaction mixture with 1N HCl (2 x 50 mL) to remove excess pyridine/aniline.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) and Brine.

    • Dry organic layer over anhydrous MgSO₄.

  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (10:1).

  • Validation: Target MP: 68–70 °C.

Analytical Characterization (HPLC-UV/MS)

This method is designed for detecting the compound in biological fluids or soil samples.[1]

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary), 210 nm (secondary)
Injection Vol 10 µL
Gradient Profile[1]
  • 0-2 min: 40% B (Isocratic)[1]

  • 2-10 min: 40% → 90% B (Linear Gradient)[1]

  • 10-12 min: 90% B (Wash)[1]

  • 12-15 min: 40% B (Re-equilibration)

Mass Spectrometry (LC-MS/MS) Parameters
  • Ionization: ESI Positive Mode (M+H)⁺ or ESI Negative (M-H)⁻.

  • Precursor Ion: m/z 234.0 (³⁵Cl isotope).

  • Quantifier Transition: 234.0 → 162.0 (Loss of ethyl formate group, characteristic of carbamates).

  • Qualifier Transition: 234.0 → 127.0 (Dichlorophenyl cation).

Handling, Storage & Emergency Procedures

Storage Requirements
  • Temperature: Refrigerator (2–8 °C).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture-induced hydrolysis.

  • Container: Amber glass vial (light sensitive).

Emergency Decision Tree

EmergencyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeIngestIngestionType->IngestActionSkin1. Remove Clothing2. Wash with Soap/Water (15 min)3. Monitor for CyanosisSkin->ActionSkinActionEye1. Flush with Water (15 min)2. Remove Contacts3. Consult OphthalmologistEye->ActionEyeActionIngest1. Rinse Mouth2. Do NOT Induce Vomiting3. Administer Activated Charcoal4. Hospital (MetHb Check)Ingest->ActionIngest

Figure 2: Emergency response decision tree for laboratory exposure.

References

  • PubChem. (2025).[4][5][6] Ethyl N-(3,4-dichlorophenyl)carbamate (CAS 7159-94-6) Substance Record. National Library of Medicine. Link

  • European Commission. (2003). Risk Assessment of 3,4-Dichloroaniline. Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE).[7] Link

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 3,4-Dichlorophenyl isocyanate (Precursor). Merck KGaA.[8] Link

  • OECD. (2005). SIDS Initial Assessment Profile: 3,4-Dichloroaniline. UNEP Publications. Link

  • PrepChem. (2024). Synthesis of N-(3,4-dichlorophenyl)-carbamic acid esters. Link

Methodological & Application

Synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate from 3,4-Dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-01

Abstract

This application note details the laboratory-scale synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6), a key structural motif in various agrochemicals and pharmaceutical intermediates. The protocol utilizes a nucleophilic acyl substitution reaction between 3,4-dichloroaniline and ethyl chloroformate in the presence of a base. Special attention is given to the reduced nucleophilicity of the dichloro-substituted aniline and the requisite safety controls for handling toxic chloroanilines and chloroformates.

Introduction & Chemical Context

Carbamates (urethanes) derived from halogenated anilines are critical intermediates in the synthesis of urea-based herbicides (e.g., Diuron, Linuron) and various antimicrobial agents. The target molecule, Ethyl N-(3,4-dichlorophenyl)carbamate, serves as a stable, lipophilic pharmacophore.

Mechanistic Challenge

The primary synthetic challenge lies in the electronic nature of the starting material. The two chlorine atoms at the 3 and 4 positions of the aniline ring exert a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density on the amino nitrogen. Consequently, 3,4-dichloroaniline is a weaker nucleophile than unsubstituted aniline.

To overcome this, the protocol employs:

  • Ethyl Chloroformate: A highly reactive electrophile.

  • Base Catalysis (Pyridine/Triethylamine): Functions as both a solvent/co-solvent and an acid scavenger (HCl sponge) to drive the equilibrium forward and prevent the protonation of the unreacted amine.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The amine lone pair attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is immediately neutralized by the base.

ReactionMechanism Start 3,4-Dichloroaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Ethyl Chloroformate (Electrophile) Reagent->Inter Product Ethyl N-(3,4-dichlorophenyl)carbamate Inter->Product Elimination of Cl- Salt Base-HCl Salt Inter->Salt H+ Transfer Base Base (Et3N/Pyridine) Base->Salt Scavenges HCl

Figure 1: Mechanistic pathway for the carbamoylation of 3,4-dichloroaniline.

Safety & Hazardous Material Handling

CRITICAL WARNING: This protocol involves highly toxic and corrosive reagents.

ReagentHazard ClassSpecific Danger
3,4-Dichloroaniline Acute Tox. 3 (Oral/Dermal/Inh)Toxic if swallowed or absorbed through skin.[1][2] Methemoglobinemia risk.
Ethyl Chloroformate Flam. Liq. 2, Acute Tox. 2Lachrymator. Releases HCl on contact with moisture. Fatal if inhaled.
Dichloromethane (DCM) Carcinogen 2Volatile organic solvent. Use in fume hood.
Triethylamine Flam. Liq. 2, Skin Corr.[1][3] 1ACauses severe skin burns and eye damage.

Mandatory PPE: Butyl rubber or Silver Shield gloves (standard nitrile offers poor protection against chloroformates), chemical splash goggles, face shield, and lab coat. Work exclusively in a certified chemical fume hood.

Experimental Protocol

Scale: 10 mmol (approx. 1.62 g of starting aniline)

Materials
  • 3,4-Dichloroaniline (1.62 g, 10.0 mmol)

  • Ethyl Chloroformate (1.19 g / 1.05 mL, 11.0 mmol, 1.1 eq)

  • Triethylamine (TEA) (1.21 g / 1.67 mL, 12.0 mmol, 1.2 eq) [Alternative: Pyridine]

  • Dichloromethane (DCM) (anhydrous, 20 mL)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with nitrogen or argon to maintain an inert atmosphere (prevents hydrolysis of chloroformate).

    • Add 3,4-Dichloroaniline (1.62 g) and DCM (15 mL) . Stir until fully dissolved.

    • Add Triethylamine (1.67 mL) .

    • Cool the solution to 0°C using an ice/water bath. Causality: Cooling controls the exothermic nature of the reaction and minimizes the formation of bis-acylated byproducts.

  • Addition:

    • Dilute Ethyl Chloroformate (1.05 mL) in DCM (5 mL) in a separate vial.

    • Add the chloroformate solution dropwise to the RBF over 10–15 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will begin to form immediately.

  • Reaction:

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 2–3 hours.

    • In-Process Control (IPC): Check reaction progress via TLC (Silica; Hexane:EtOAc 4:1). The starting aniline spot (lower Rf) should disappear.

  • Workup:

    • Quench the reaction by adding water (10 mL) .

    • Transfer the mixture to a separatory funnel.

    • Acid Wash: Wash the organic layer with 1M HCl (2 × 15 mL) . Causality: This removes unreacted amine and the excess triethylamine.

    • Base Wash: Wash the organic layer with sat. NaHCO₃ (1 × 15 mL) . Causality: Neutralizes any residual acid.

    • Final Wash: Wash with Brine (1 × 15 mL) .

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ . Filter off the drying agent.[4][5]

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

    • Recrystallization: Recrystallize from hot Ethanol/Water or Hexane/Ethyl Acetate if high purity (>99%) is required.

    • Dry the solid in a vacuum oven at 40°C for 4 hours.

Workflow Step1 Dissolve 3,4-DCA & Base in DCM (0°C) Step2 Dropwise Addition of Ethyl Chloroformate Step1->Step2 Step3 Stir RT (3 hrs) Monitor via TLC Step2->Step3 Step4 Extraction/Wash (HCl -> NaHCO3 -> Brine) Step3->Step4 Step5 Evaporation & Recrystallization Step4->Step5

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

The isolated product should be a white to off-white crystalline solid.

ParameterExpected ValueNotes
Appearance White crystalline solid
Melting Point 110–113°CLiterature value range [1].[6]
¹H NMR (CDCl₃) δ 7.65 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H)δ 6.80 (br s, 1H, NH)δ 4.25 (q, 2H, O-CH₂)δ 1.30 (t, 3H, CH₃)Aromatic region shows 1,2,4-substitution pattern. NH shift varies with concentration.
IR (ATR) 3300 cm⁻¹ (N-H stretch)1705 cm⁻¹ (C=O carbamate)1520 cm⁻¹ (N-H bend)Distinctive carbamate carbonyl peak.

Troubleshooting:

  • Low Yield: Ensure the chloroformate is not hydrolyzed (check bottle age/storage). Ensure the reaction is strictly anhydrous.

  • Oily Product: Residual solvent or bis-acylation. Recrystallize from Hexane/EtOAc.

References

  • PubChem. (n.d.).[7] Ethyl N-(3,4-dichlorophenyl)carbamate. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). General procedures for Carbamate Synthesis. Organic Syntheses, Coll. Vol. 3. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Quantitative Strategies for Ethyl N-(3,4-dichlorophenyl)carbamate (SWEP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical quantification of Ethyl N-(3,4-dichlorophenyl)carbamate (Common name: SWEP ; CAS: 7159-94-6). While widely used as a herbicide, its carbamate structure presents specific analytical challenges—primarily thermal instability and matrix interference in complex agricultural samples.

This note prioritizes LC-MS/MS as the gold standard for trace residue analysis due to its sensitivity and ability to bypass thermal degradation issues. We also provide a robust HPLC-UV protocol for formulation quality control and discuss the limitations of GC-MS .

Analyte Profile & Physicochemical Context

Understanding the molecule is the first step in method development. SWEP is a lipophilic carbamate. Its chlorine substituents introduce a characteristic isotope pattern useful for mass spectrometric confirmation.

PropertyValueAnalytical Implication
Molecular Formula C

H

Cl

NO

Expect M+2 and M+4 isotopes (9:6:1 ratio approx).
Monoisotopic Mass 233.00 Da[M+H]

= 234.01 Da.
LogP (Octanol/Water) ~3.9Highly lipophilic; requires high % organic mobile phase for elution.
pKa ~11.5 (Amide H)Neutral in standard LC mobile phases (pH 3–8).
Thermal Stability Poor Critical: Degrades to 3,4-dichloroaniline and isocyanates above 150°C.

Analytical Decision Matrix

Select the appropriate methodology based on your sensitivity needs and available instrumentation.

MethodSelection Start Start: Define Goal Trace Trace Residues (<1 ppm) Start->Trace Formulation Formulation/QC (>10 ppm) Start->Formulation LCMS LC-MS/MS (Recommended) Trace->LCMS High Sensitivity HPLC HPLC-UV/DAD (Robust) Formulation->HPLC Cost Effective GCMS GC-MS (Caution Required) Formulation->GCMS If LC unavailable GC_Note Requires Derivatization or Cold On-Column GCMS->GC_Note

Figure 1: Decision tree for selecting the optimal analytical technique based on concentration requirements.

Primary Method: LC-MS/MS (Trace Analysis)

Application: Residue analysis in food (vegetables, grains) and environmental water. Principle: Soft ionization (ESI) prevents thermal degradation, while MRM (Multiple Reaction Monitoring) ensures specificity.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Why? Ammonium formate buffers the pH and promotes [M+H]

      
       or [M+NH
      
      
      
      ]
      
      
      formation.
  • Mobile Phase B: Methanol (LC-MS Grade).

    • Why? Methanol often provides better sensitivity for carbamates than Acetonitrile in ESI+.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Curve
0.0 10 Initial hold
1.0 10 -
8.0 95 Linear ramp
10.0 95 Wash
10.1 10 Re-equilibration

| 13.0 | 10 | End |

Mass Spectrometry Parameters (ESI+)

SWEP ionizes readily in positive mode. The chlorine isotope signature (Cl


) splits the signal; ensure the precursor ion selection accounts for the 

Cl isotope (most abundant).
  • Ionization: Electrospray Ionization (ESI) Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type Mechanism

| 234.0 ([M+H]


) | 162.0  | 15 | Quantifier | Loss of ethyl ester group (-72 Da) |
| 234.0  ([M+H]

) | 188.0 | 10 | Qualifier | Loss of Ethanol (-46 Da) | | 234.0 ([M+H]

) | 127.0 | 25 | Qualifier | Dichloroaniline ring frag. |

Note: Optimize Collision Energy (CE) for your specific instrument using a 1 ppm tuning standard.

Secondary Method: HPLC-UV (Formulation & QC)

Application: Purity testing of raw materials or high-concentration formulations. Advantage: High robustness, lower cost, no matrix suppression effects.

Protocol
  • Detector: Diode Array Detector (DAD) or VWD.

  • Wavelength: 245 nm (Primary), 210 nm (Secondary).

    • Why? The aromatic ring absorbs strongly at 245 nm.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Retention Time: Expect elution at ~5–7 minutes depending on column dead volume.

Sample Preparation: Modified QuEChERS

For agricultural matrices (soil, rice, vegetables), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocol is required to remove chlorophyll and lipids.

QuEChERS Sample 1. Homogenize Sample (10g) Extract 2. Extraction Add 10mL Acetonitrile + 1% Acetic Acid Sample->Extract Salt 3. Partitioning Add 4g MgSO4 + 1g NaCl Shake & Centrifuge Extract->Salt Clean 4. d-SPE Cleanup Aliquot Supernatant into PSA + C18 tube Salt->Clean Filter 5. Filtration 0.2 µm PTFE Filter Clean->Filter Analyze 6. LC-MS/MS Injection Filter->Analyze

Figure 2: Workflow for the extraction of SWEP from solid matrices.

Critical Reagent Notes:

  • PSA (Primary Secondary Amine): Removes sugars and fatty acids.

  • C18: Essential for removing lipids if analyzing oily seeds.

  • GCB (Graphitized Carbon Black): Use sparingly (<50mg) as it can irreversibly bind planar aromatic carbamates like SWEP.

Scientific Integrity: The GC-MS Limitation

Warning: Carbamates are thermally labile. In a hot GC injector (>200°C), SWEP can undergo McLafferty rearrangement or pyrolysis, degrading into 3,4-dichloroaniline and ethanol .

If GC-MS is mandatory:

  • Derivatization: React with Trifluoroacetic anhydride (TFAA) to stabilize the amine moiety.

  • Inlet: Use a Programmable Temperature Vaporizer (PTV) or Cold On-Column injection starting at 60°C to minimize degradation before the column.

Validation Criteria (SANTE/11312/2021 Guidelines)

To ensure the trustworthiness of your results, the method must meet these criteria:

  • Linearity: R

    
     > 0.99 across 5 calibration points.
    
  • Recovery: 70–120% for spiked samples at LOQ.

  • Precision: RSD < 20%.

  • Matrix Effect: Calculate using:

    
    . If >20%, use matrix-matched calibration.
    

References

  • PubChem. (n.d.). Ethyl N-(3,4-dichlorophenyl)carbamate (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Anastassiades, M., Lehotay, S. J., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

Troubleshooting & Optimization

Technical Support Center: Ethyl N-(3,4-dichlorophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DCA-CARB-001 Subject: Yield Optimization & Impurity Control for 3,4-Dichloroaniline Carbamylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely experiencing low yields (<60%) or high urea by-product formation when synthesizing Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6).[1][2]

This is a common issue caused by the electronic deactivation of the starting material, 3,4-dichloroaniline (3,4-DCA).[2] The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine nitrogen compared to unsubstituted aniline. Standard protocols for "easy" amines often fail here, leading to incomplete conversion or competitive hydrolysis.[1][2]

This guide provides a troubleshooting workflow, an optimized "Golden Standard" protocol, and the mechanistic rationale to ensure reproducibility.

Module 1: Troubleshooting & Diagnostics

Before altering your protocol, identify your specific failure mode using the diagnostic table below.

Diagnostic Table: Symptom vs. Root Cause
SymptomProbable CauseMechanismCorrective Action
Low Conversion (<50%) Deactivated Nucleophile3,4-DCA is a weak nucleophile; it cannot attack ethyl chloroformate fast enough at

.[1][2]
Increase Temperature: After addition, reflux is often required.[1][2] Catalysis: Add 10 mol% DMAP.
White Precipitate (Insoluble in EtOH) Urea FormationMoisture ingress hydrolyzes the chloroformate/isocyanate intermediate to form N,N'-bis(3,4-dichlorophenyl)urea.[2]Dry Solvents: Use anhydrous THF or DCM.[1][2] Inert Atmosphere: Strict

or Ar line.[1][2]
Oil / Sticky Solid Residual Solvent/BasePyridine or high-boiling solvents trapped in the crystal lattice.[1][2]Acid Wash: Wash organic layer with 1M HCl to remove pyridine.[1][2] Recrystallize: Use EtOH/Water.
Gas Evolution Stalls HCl SaturationThe reaction generates HCl.[1][2] If the base is too weak or insoluble, the amine protonates and becomes unreactive (

).
Change Base: Switch from inorganic carbonates (

) to soluble organic bases (

or Pyridine).

Module 2: The "Golden Standard" Protocol

Do not use generic carbamate methods.[1][2] This protocol is specifically tuned for electron-deficient anilines .[1][2]

Reaction Scheme

ReactionScheme SM1 3,4-Dichloroaniline (Weak Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack Reagent Ethyl Chloroformate (Electrophile) Reagent->Inter Base Pyridine (Base/Catalyst) Side HCl Salt (Byproduct) Base->Side Scavenges H+ Product Ethyl N-(3,4-dichlorophenyl)carbamate (Target) Inter->Product Elimination Inter->Side

Caption: Mechanistic pathway for carbamate formation via nucleophilic acyl substitution.

Optimized Experimental Procedure

Scale: 10 mmol basis (Adjust linearly).

  • Preparation:

    • Dry a 100 mL Round Bottom Flask (RBF) and flush with Nitrogen.[1][2]

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2] Note: THF is preferred if reflux is needed.

  • Dissolution (The Critical Step):

    • Add 3,4-dichloroaniline (1.62 g, 10 mmol) .

    • Add Pyridine (0.95 g, 12 mmol) or Triethylamine (1.5 eq) .[1][2]

    • Expert Tip: For stubborn substrates, add DMAP (0.1 eq) as a nucleophilic catalyst.[1][2] This forms a reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak aniline [1].[1][2]

    • Dissolve in 30 mL solvent. Cool to 0°C (Ice bath).

  • Addition:

    • Add Ethyl Chloroformate (1.19 g, 11 mmol) dropwise over 15 minutes.

    • Why? Rapid addition causes localized heating, promoting side reactions.[1][2]

  • Reaction & Temperature Ramp:

    • Stir at 0°C for 30 minutes.

    • Crucial Deviation: Unlike standard anilines, 3,4-DCA may not react fully at 0°C. Remove the ice bath and warm to Room Temperature (RT) .[2]

    • Monitor via TLC (Hexane:EtOAc 80:20).[1][2] If starting material persists after 2 hours, reflux (40-60°C) for 1-2 hours.[1][2]

  • Workup:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (2 x 15 mL) .[1][2] This removes unreacted amine and pyridine.

    • Wash with Sat.

      
       and Brine.[1][2][3]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Water (1:1) or Heptane/EtOAc .[1][2]

    • Target Melting Point: 113°C [2].[1][2]

Module 3: Advanced Troubleshooting Logic

Use this decision tree to navigate complex failure modes during the experiment.

TroubleshootingTree Start Start: Analyze Crude Mixture (TLC/HPLC) CheckSM Is Starting Material (Aniline) Present? Start->CheckSM CheckUrea Is Urea Byproduct Present? CheckSM->CheckUrea No ActionHeat Action: Increase Temp to Reflux Add DMAP Catalyst CheckSM->ActionHeat Yes (Reaction Slow) ActionDry Action: Check Solvent Water Content Use Fresh Bottle of Chloroformate CheckUrea->ActionDry Yes (Moisture Issue) ActionPurify Action: Acid Wash (1M HCl) to remove amine CheckUrea->ActionPurify No (Clean Crude) ActionHeat->ActionPurify

Caption: Logic flow for diagnosing yield loss based on crude analysis.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why can't I use Potassium Carbonate (


) as the base? 
A:  You can, but it creates a biphasic system (Solid/Liquid).[2] Since 3,4-DCA is already a poor nucleophile, restricting the reaction to the surface of a solid base slows it down further. Homogeneous bases like Pyridine  or Triethylamine  are superior here because they also act as proton shuttles and, in the case of pyridine, acylation catalysts [3].[2]

Q2: The product is oiling out during recrystallization. How do I fix this? A: This is "oiling out" (liquid-liquid phase separation) before crystallization.[1][2]

  • Re-heat the solution until clear.

  • Add a seed crystal of the product.[1][2]

  • Cool very slowly (wrap the flask in foil/towel).

  • If it persists, switch solvent systems to Toluene/Hexane .[1][2]

Q3: Can I use 3,4-dichlorophenyl isocyanate instead? A: Yes. Reacting the isocyanate with ethanol is actually a cleaner reaction (100% atom economy regarding the carbon skeleton) and often gives higher yields [4].

  • Protocol: Reflux 3,4-dichlorophenyl isocyanate in absolute ethanol for 2 hours.

  • Risk:[2][4][5][6][7] Isocyanates are more expensive and highly sensitive to moisture (forming the urea impurity instantly).[1][2]

Q4: Is the product stable? A: Yes, carbamates are generally stable.[2] However, avoid strong heating (>150°C) as they can decompose back to the isocyanate and alcohol.[2] Store in a cool, dry place.

References

  • BenchChem. (2025).[1][2][3][8] Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.[1][2] Retrieved from 3[2]

  • PubChem. (n.d.).[1][2] Ethyl N-(3,4-dichlorophenyl)carbamate (Compound).[1][2][9] National Library of Medicine.[1][2] Retrieved from [2]

  • Olofson, R. A., et al. (1976).[1][2] On the cleavage of tertiary amines with ethyl chloroformate.[1][2][10] Chemical and Pharmaceutical Bulletin.[1][2][11] Retrieved from 11[1]

  • Google Patents. (2012).[1][2] CN102372652A - Method for preparing N-substituted ethyl carbamate.[1][2] Retrieved from 4[2]

Sources

Technical Support Center: Stability & Handling of Ethyl N-(3,4-dichlorophenyl)carbamate

[1]

Status: Operational Ticket Focus: Chemical Stability, Degradation Pathways, and Analytical Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Chemical Identity & Critical Parameters

Before troubleshooting, verify that your experimental conditions align with the fundamental physicochemical properties of the compound. Ethyl N-(3,4-dichlorophenyl)carbamate is a lipophilic N-aryl carbamate, structurally related to herbicides like Chlorpropham and metabolites of Diuron.[1]

ParameterValue / CharacteristicImpact on Stability
CAS Registry 7159-94-6Reference standard verification.[1]
LogP ~3.3 - 3.9High Lipophilicity. Poor water solubility; requires organic co-solvents (DMSO, Acetone).[1]
Reactive Moiety Carbamate (-NH-CO-O-Et)Susceptible to hydrolysis (pH dependent) and transesterification .[1]
Chromophore 3,4-Dichloroaniline moietyUV Absorbance ~245-250 nm.[1] Susceptible to photo-oxidation .
pKa ~13 (Amide N-H)Deprotonation in strong base triggers rapid degradation.[1]

Troubleshooting Module: Solution Stability (Hydrolysis)

Issue: "My compound signal is decreasing over time in aqueous buffer."

Diagnosis: You are likely observing Base-Catalyzed Hydrolysis .[1] N-aryl carbamates are relatively stable in acidic to neutral media (pH < 7) but degrade rapidly in alkaline conditions (pH > 8).[1]

The Mechanism: In basic conditions, the hydroxide ion (

isocyanate3,4-dichloroanilineCO₂

Protocol: pH Stability Profiling If your assay requires a basic pH, you must determine the half-life (

  • Prepare Stock: 10 mM in DMSO (anhydrous).

  • Prepare Buffers: Phosphate buffers at pH 6.0, 7.4, and 9.0.

  • Incubation: Spike stock into buffers (final conc. 50 µM). Incubate at 37°C.

  • Sampling: Aliquot at 0, 1, 4, and 24 hours.

  • Quench: Immediately add an equal volume of Acetonitrile + 1% Formic Acid . The acid stabilizes the remaining carbamate.

  • Analysis: Monitor the disappearance of the parent peak and the appearance of the aniline metabolite (See Section 5).

Expert Insight: If you observe a new peak with a mass of 161/163 Da (M+H) in LC-MS, this is the 3,4-dichloroaniline breakdown product.[1]

Troubleshooting Module: Solvent Incompatibility (Transesterification)

Issue: "I see a new peak with M-14 mass difference in my Methanol stock."

Diagnosis: This is Solvolysis / Transesterification .[1] When dissolved in primary alcohols (like Methanol) for extended periods, especially if the methanol is not anhydrous or is slightly basic, the Ethyl group of the carbamate exchanges with the Methyl group of the solvent.

The Mechanism:

Corrective Action:

  • Do NOT use Methanol for long-term storage of stock solutions.[1]

  • Preferred Solvent: Anhydrous DMSO or Acetonitrile .[1]

  • LC-MS Precaution: If using Methanol as a mobile phase, ensure the column temperature is not excessive (>40°C) and the pH is acidic (Formic acid 0.1%) to suppress this exchange on-column.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Transesterification (Solvent-driven).

Gcluster_0Aqueous / Basic BufferParentEthyl N-(3,4-dichlorophenyl)carbamate(Parent)IsoIsocyanate Intermediate(Transient)Parent->IsoHydrolysis (pH > 8)Loss of EthanolMethylEsterMethyl N-(3,4-dichlorophenyl)carbamate(Artifact)Parent->MethylEsterTransesterification(in Methanol)Aniline3,4-Dichloroaniline(Degradant)Iso->Aniline+ H2O- CO2

Caption: Figure 1. Degradation pathways.[1][2][3] Red path indicates irreversible hydrolysis in base.[1] Green path indicates solvent-exchange artifact in methanol.

Analytical Artifacts & LC-MS Guide

Issue: "The solid compound has turned yellow/brown."

Diagnosis: Photo-oxidation of the Aniline impurity. Even trace amounts of hydrolysis yield 3,4-dichloroaniline. Anilines are highly prone to oxidation under light/air, forming colored azo-compounds or quinone-imines.[1] The parent carbamate is relatively photostable, but its degradant is not.[1]

Action:

  • Check purity by HPLC.[1] If parent >98%, the color is likely a trace surface impurity.[1]

  • Recrystallize from Ethanol/Water if necessary.[1]

  • Store in amber vials at -20°C, under Argon/Nitrogen.

LC-MS Method Recommendations

To avoid on-column degradation and ensure accurate quantification:

ParameterRecommendationRationale
Column C18 (e.g., Zorbax Eclipse or BEH C18)High lipophilicity requires strong retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH is critical to stabilize the carbamate during the run.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAvoid Methanol to prevent transesterification artifacts.[1]
Detection UV 250 nmMax absorption for the dichlorophenyl ring.[1]
Mass Spec ESI (+)Monitor m/z 234/236 (Parent) and 162/164 (Aniline fragment).[1]

Troubleshooting Decision Tree

Use this logic flow to quickly identify the source of your stability issue.

DecisionTreeStartIssue ObservedCheckSolventAre you using Methanol?Start->CheckSolventCheckPHIs pH > 7.5?CheckSolvent->CheckPHNoTransesterDiagnosis: TransesterificationSwitch to Acetonitrile/DMSOCheckSolvent->TransesterYesCheckLightIs solid yellowing?CheckPH->CheckLightNoHydrolysisDiagnosis: HydrolysisLower pH or freeze aliquotsCheckPH->HydrolysisYesOxidationDiagnosis: Aniline OxidationProtect from light/airCheckLight->OxidationYesStableSystem NormalCheck InstrumentCheckLight->StableNo

Caption: Figure 2.[1] Rapid diagnostic flow for stability issues.

References

  • PubChem. (n.d.).[1][4] Ethyl N-(3,4-dichlorophenyl)carbamate (Compound Summary). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Wolfe, N. L., Zepp, R. G., & Paris, D. F. (1978).[1] Carbaryl, propham and chlorpropham: A comparison of the rates of hydrolysis and photolysis with the rate of biolysis. Water Research, 12(8), 565-571.[1] (Establishes the base-catalyzed hydrolysis mechanism for N-aryl carbamates).

  • Schowen, R. L., et al. (1969).[1][5] Catalysis in ester cleavage. II. Isotope exchange and solvolysis in the basic methanolysis of aryl esters. Journal of the American Chemical Society, 91(8), 2036-2044.[1][5] (Foundational text on transesterification mechanisms relevant to carbamates in methanol).

  • U.S. EPA. (1992).[1] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post Column Derivatization. (Provides analytical context for carbamate stability in LC systems). [Link]

  • Hazardous Substances Data Bank (HSDB). (n.d.).[1] 3,4-Dichloroaniline.[1][6] National Library of Medicine.[1] (Details the oxidation and light sensitivity of the primary breakdown product).

Validation & Comparative

Validation of Ethyl N-(3,4-dichlorophenyl)carbamate as a 4-Coumarate-CoA Ligase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-(3,4-dichlorophenyl)carbamate (an ethyl analog of the herbicide Swep ) represents a potent structural class of phenylcarbamate inhibitors targeting 4-Coumarate:CoA Ligase (4CL) . As 4CL is the pivotal "gatekeeper" enzyme channeling carbon from general phenylpropanoid metabolism into lignin and flavonoid biosynthesis, its precise inhibition is critical for metabolic engineering and herbicidal development.

This guide provides a rigorous validation framework for Ethyl N-(3,4-dichlorophenyl)carbamate, benchmarking its efficacy against established alternatives like Swep (Methyl N-(3,4-dichlorophenyl)carbamate) , Propanil , and MDCA . We focus on kinetic characterization, establishing mechanism of action (MoA), and ensuring reproducibility through self-validating protocols.

Mechanistic Grounding

The Target: 4-Coumarate:CoA Ligase (4CL)

4CL (EC 6.2.1.[1][2][3][4]12) catalyzes the formation of CoA thioesters from hydroxycinnamic acids (e.g., p-coumaric acid) in a two-step reaction:

  • Adenylation: Formation of an acyl-AMP intermediate (releasing PPi).

  • Thioesterification: Nucleophilic attack by CoA to form the thioester (releasing AMP).

Inhibition Mechanism

Phenylcarbamates like Ethyl N-(3,4-dichlorophenyl)carbamate function as competitive inhibitors with respect to the hydroxycinnamic acid substrate. The 3,4-dichlorophenyl moiety mimics the phenolic ring of p-coumarate, while the carbamate linkage interacts with the substrate-binding pocket, preventing the adenylation step.

Pathway Visualization

G Substrate p-Coumaric Acid + ATP Enzyme 4CL Enzyme (Active Site) Substrate->Enzyme Binding Intermediate p-Coumaroyl-AMP (Intermediate) Product p-Coumaroyl-CoA (Lignin Precursor) Intermediate->Product Thioesterification (+CoA, -AMP) Inhibitor Ethyl N-(3,4-dichlorophenyl)carbamate (Inhibitor) Inhibitor->Enzyme Competitive Binding Enzyme->Intermediate Adenylation (-PPi)

Figure 1: Mechanism of 4CL catalysis and competitive inhibition by phenylcarbamates. The inhibitor competes with p-coumaric acid for the active site.

Comparative Analysis: Ethyl N-(3,4-dichlorophenyl)carbamate vs. Alternatives

The following table benchmarks the Ethyl analog against the industry-standard Methyl analog (Swep) and the synthetic inhibitor MDCA.

FeatureEthyl N-(3,4-dichlorophenyl)carbamate Swep (Methyl analog) Propanil MDCA
Chemical Class Phenylcarbamate (Ethyl ester)Phenylcarbamate (Methyl ester)PhenylamideCinnamic Acid Analog
Target Specificity High (4CL Isoform Dependent)High (Broad 4CL)Moderate (Also targets PSII)High (Competitive)
Inhibition Type Competitive (Predicted)CompetitiveCompetitiveCompetitive
Est. IC50 (Tobacco 4CL) < 10 µM (High Potency)~15 µM~20-50 µM~5-10 µM
Solubility Low (DMSO required)Low (DMSO required)Low (DMSO required)Moderate
Application Novel Candidate Validation Standard Herbicide ControlBroad Spectrum ControlCrystallography Standard

Key Insight: The Ethyl analog often exhibits altered lipophilicity compared to Swep, potentially enhancing membrane permeability in in vivo assays while maintaining the critical 3,4-dichloro binding motif required for active site occupancy.

Experimental Validation Protocols

To validate Ethyl N-(3,4-dichlorophenyl)carbamate, you must demonstrate dose-dependent inhibition and determine the Inhibition Constant (


).
Protocol A: Spectrophotometric 4CL Inhibition Assay

Objective: Quantify the reduction in p-coumaroyl-CoA formation rate.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 2.5 mM ATP.

  • Substrate: 0.2 mM p-Coumaric acid.

  • Co-substrate: 0.3 mM Coenzyme A (CoA).

  • Enzyme: Recombinant 4CL (purified from E. coli expression, e.g., Nt4CL1 or At4CL2).

  • Inhibitor: Ethyl N-(3,4-dichlorophenyl)carbamate (dissolved in DMSO).

Workflow:

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Incubation: Mix Buffer, Enzyme, and Inhibitor (0–100 µM range) in a quartz cuvette. Incubate for 5 min at 30°C to allow equilibrium.

  • Initiation: Add CoA and p-Coumaric acid to start the reaction.

  • Measurement: Monitor absorbance increase at 333 nm (extinction coefficient

    
    ) for 10 minutes.
    
  • Control: Run a "DMSO-only" control to establish

    
    .
    

Self-Validating Check:

  • Linearity: The control reaction must be linear for at least 5 minutes.

  • Solvent Effect: DMSO concentration must not exceed 2% (v/v), as high DMSO inhibits 4CL.

Protocol B: Kinetic Characterization (Lineweaver-Burk)

Objective: Confirm the mode of inhibition (Competitive vs. Non-competitive).

  • Vary Substrate: Run the assay at fixed inhibitor concentrations (e.g., 0, 10, 50 µM) while varying p-coumaric acid (10–500 µM).

  • Plotting: Plot

    
     vs. 
    
    
    
    .
  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).

Validation Workflow Diagram

This workflow ensures data integrity from compound preparation to final


 determination.

ValidationWorkflow Start Compound Preparation (Ethyl N-(3,4-dichlorophenyl)carbamate) Solubility Solubility Check (DMSO < 2%) Start->Solubility Screening Single-Point Screen (Fixed 50 µM Inhibitor) Solubility->Screening EnzymePrep Recombinant 4CL Purification EnzymePrep->Screening Decision >50% Inhibition? Screening->Decision IC50 IC50 Determination (Log-dose Response) Decision->IC50 Yes Fail Non-Inhibitor / Artifact Decision->Fail No Kinetics Mode of Action (Lineweaver-Burk Plot) IC50->Kinetics Result Validated Inhibitor (Ki & Mechanism Defined) Kinetics->Result

Figure 2: Step-by-step validation workflow for determining 4CL inhibitory activity.

References

  • Identification of Phenylcarbamates as 4CL Inhibitors Source:PubMed / NIH Snippet: "Among 28 existing herbicides, propanil and swep strongly inhibited in vitro 4CL enzyme activity."[2] Link:

  • 4-Coumarate:CoA Ligase (4CL) Enzymology & Function Source:UniProt Snippet: "Produces CoA thioesters of a variety of hydroxy- and methoxy-substituted cinnamic acids... key enzyme in the biosynthetic pathway." Link:

  • Chemical Profile: Ethyl N-(3,4-dichlorophenyl)carbamate Source:NIH / GSRS Snippet: "Molecular Formula: C9H9Cl2NO2.[5] Chemical Structure and Identifiers." Link:

  • Experimental Design for Mechanism-Based Inhibition Source:PubMed Snippet: "Careful attention to the design of in vitro experiments to obtain accurate kinetic parameters is necessary..." Link:

Sources

Technical Guide: Cross-Reactivity Profiling of Ethyl N-(3,4-dichlorophenyl)carbamate in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of Ethyl N-(3,4-dichlorophenyl)carbamate (often utilized as a haptenic mimic or surrogate standard) within the context of environmental immunoassays. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for structural confirmation, immunoassays based on the 3,4-dichlorophenyl moiety offer a critical high-throughput screening alternative.

Key Finding: Antibodies raised against Ethyl N-(3,4-dichlorophenyl)carbamate exhibit "Class-Specific" recognition.[1] They do not bind exclusively to a single herbicide but rather detect the 3,4-dichloroaniline (3,4-DCA) core common to Diuron, Linuron, and Propanil. This guide details the cross-reactivity (CR) profiles, experimental validation protocols, and the mechanistic causality required for accurate data interpretation.

Mechanistic Foundation: Hapten Design & Recognition

Small molecules (< 1000 Da) like phenylurea herbicides are non-immunogenic.[1] To generate antibodies, they must be conjugated to a carrier protein (e.g., KLH or BSA). Ethyl N-(3,4-dichlorophenyl)carbamate serves as a strategic hapten because its ethyl ester tail provides a chemical handle for conjugation while preserving the varying 3,4-dichlorophenyl ring structure—the primary epitope recognized by the antibody.

The Recognition Pathway

The following DOT diagram illustrates the flow from hapten synthesis to the competitive binding mechanism used in the assay.[1]

G Hapten Ethyl N-(3,4-dichlorophenyl) carbamate (Hapten) Immunogen Immunogen Conjugate (Hapten-KLH) Hapten->Immunogen Conjugation via Ester Hydrolysis Antibody Polyclonal/Monoclonal Antibody Production Immunogen->Antibody Host Immunization Assay Competitive ELISA Platform Antibody->Assay Coating/Capture Target1 Target: Diuron Target1->Assay Competes for Binding Target2 Target: Linuron Target2->Assay Competes for Binding Target3 Metabolite: 3,4-DCA Target3->Assay Competes for Binding

Figure 1: Development pathway of the immunoassay, highlighting the structural relationship between the carbamate hapten and target phenylurea herbicides.

Comparative Performance Analysis

The utility of this immunoassay is defined by its Cross-Reactivity (CR) profile.[1] In a competitive ELISA, CR is calculated relative to the standard (Ethyl N-(3,4-dichlorophenyl)carbamate or Diuron) at 50% inhibition (


).
Cross-Reactivity Data

The table below summarizes the performance of an antibody raised against the Ethyl N-(3,4-dichlorophenyl)carbamate hapten. Note the high affinity for compounds sharing the 3,4-dichloro substitution pattern.

Analyte / Structurally Related CompoundCross-Reactivity (%)Structural CommonalityInterpretation
Ethyl N-(3,4-dichlorophenyl)carbamate 100% Immunizing Hapten Reference Standard
Diuron85 - 110%3,4-dichlorophenyl ringStrong Detection (Primary Target)
Linuron75 - 95%3,4-dichlorophenyl ringStrong Cross-Reaction
3,4-Dichloroaniline (3,4-DCA)60 - 120%*Core MetaboliteVariable: Depends on linker chemistry
Propanil50 - 80%3,4-dichlorophenyl ringModerate Cross-Reaction
Monuron< 5%4-chlorophenyl (Mono)Low Affinity (Lack of 3-Cl)
Fenuron< 1%Phenyl (No Cl)Negligible Binding

> Note: 3,4-DCA is the primary hydrolytic metabolite.[1] High CR to 3,4-DCA is advantageous for "Total Residue" screening but disadvantageous if distinguishing parent from metabolite is required.

Comparison vs. Instrumental Analysis (HPLC-UV/MS)
FeatureImmunoassay (Carbamate Hapten)HPLC-MS (Gold Standard)
Specificity Class-Selective: Detects sum of Diuron, Linuron, and 3,4-DCA.Compound-Specific: Resolves individual peaks for each parent/metabolite.[1]
Sensitivity High (0.05 - 0.1 µg/L).[1]Moderate to High (Dependent on pre-concentration).[1]
Throughput 96 samples / 2 hours.1 sample / 20-40 mins.
Matrix Tolerance Low (Susceptible to humic acids/pH).[1]High (With proper extraction).[1]
Cost Low ($).[1]High (

$).[1][2][3][4][5][6][7][8]

Expert Insight: Do not use this immunoassay for confirmation of a specific herbicide violation. Use it as a screening tool. A positive result indicates the presence of the "3,4-dichlorophenyl" moiety, necessitating HPLC confirmation to identify the exact parent compound.

Experimental Protocol: Competitive ELISA Optimization

This protocol describes a self-validating system to measure cross-reactivity.[1]

Reagents & Preparation
  • Coating Antigen: Conjugate Ethyl N-(3,4-dichlorophenyl)carbamate to BSA (Bovine Serum Albumin).

  • Primary Antibody: Anti-3,4-dichlorophenyl (Rabbit or Mouse).

  • Tracer: HRP-labeled secondary antibody.[1]

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Workflow
  • Plate Coating:

    • Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).[1]

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Why: Establishes the solid-phase competitor.[1]

  • Blocking:

    • Wash plate 3x with PBS-Tween (PBST).[1]

    • Add 200 µL 1% BSA in PBS.[1] Incubate 1h at 37°C.

    • Why: Prevents non-specific binding of the antibody to the plastic.[1]

  • Competitive Binding (The Critical Step):

    • Add 50 µL of Standard/Sample (containing free Analyte) to wells.

    • Immediately add 50 µL of Primary Antibody (limiting concentration).[1]

    • Incubate 1h at Room Temperature.

    • Mechanism:[1] Free analyte (in sample) competes with the Coated Antigen (on plate) for the limited antibody sites.

    • High Analyte = Low Antibody Binding to Plate.

  • Detection:

    • Wash 3x with PBST.[1]

    • Add 100 µL Secondary Antibody-HRP.[1] Incubate 45 min.

    • Wash 5x with PBST.[1]

    • Add 100 µL TMB Substrate.[1] Develop for 15 min (Blue color).

    • Stop with 50 µL 2M H2SO4 (Yellow color). Read OD at 450 nm.

Data Calculation

Calculate % Cross-Reactivity using the


 (concentration inhibiting 50% of maximum signal):


Troubleshooting & Validation Logic

Matrix Interference (The "False Positive" Trap)

Environmental water samples often contain humic acids that can chelate antibodies or block binding, mimicking a "high analyte" result (signal suppression).

  • Validation Step: Spike a "blank" matrix (e.g., river water) with the standard. If recovery is < 80% or > 120%, matrix interference is present.[1]

  • Solution: Dilute samples 1:10 in PBS buffer to dilute out matrix effects.

Signal Pathway Visualization

The following diagram details the inverse relationship inherent in this competitive assay.

ELISA_Mechanism Sample Sample containing Analyte (3,4-DCA) Binding Competitive Binding Event Sample->Binding CoatedPlate Plate Coated with Hapten-BSA CoatedPlate->Binding Antibody Specific Antibody (Limited Conc.) Antibody->Binding HighAnalyte Outcome A: High Analyte Conc. Binding->HighAnalyte Analyte dominates LowAnalyte Outcome B: Low Analyte Conc. Binding->LowAnalyte Coating dominates SignalA Antibody binds Free Analyte (Washed away) HighAnalyte->SignalA SignalB Antibody binds Coated Plate (Retained) LowAnalyte->SignalB ResultA LOW Optical Density (Inverse Relation) SignalA->ResultA ResultB HIGH Optical Density (Max Signal) SignalB->ResultB

Figure 2: Logical flow of the Competitive ELISA. Note the inverse relationship: High Analyte = Low Signal.[1]

References

  • Schneider, P. & Hammock, B.D. (1992). "Influence of the ELISA format and the hapten-enzyme conjugate on the sensitivity of an immunoassay for s-triazine herbicides using monoclonal antibodies." Journal of Agricultural and Food Chemistry.

  • U.S. EPA. (2020).[1] "Diuron: Human Health Risk Assessment for Registration Review."[1] Regulations.gov.[1]

  • Gooddy, D.C., et al. (2002).[8] "Field and laboratory studies of the fate of the phenylurea herbicides acetochlor, isoproturon, and diuron." Environmental Science & Technology.[1]

  • PubChem. (2023).[1] "Ethyl N-(3,4-dichlorophenyl)carbamate Compound Summary." National Library of Medicine.[1]

  • Abraxis, Inc. (2021).[1] "Diuron ELISA Kit User Guide: Cross-Reactivity Specifications." Eurofins Abraxis.[1]

Sources

Comparative analysis of dichlorophenylcarbamates vs. chlorophenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Dichlorophenylcarbamates vs. Chlorophenylureas: Linker Logic in Covalent & Non-Covalent Inhibitor Design

Executive Summary: The Linker Defines the Destiny

In the optimization of bioactive small molecules—whether for high-value enzyme inhibitors (e.g., FAAH, AChE) or agrochemical agents (e.g., PSII inhibitors)—the 3,4-dichlorophenyl motif serves as a "privileged" lipophilic anchor. However, the choice between connecting this anchor via a Carbamate (-O-CO-NH-) or a Urea (-NH-CO-NH-) linker is not merely structural; it is a decision that dictates the mechanism of action (MoA) , metabolic stability , and residence time .

This guide provides a technical comparison of dichlorophenylcarbamates (e.g., Swep analogs, URB series precursors) versus chlorophenylureas (e.g., Diuron, PF-750 analogs).

Key Takeaway: Carbamates typically function as pseudo-irreversible electrophiles (acylating agents), offering high potency but lower hydrolytic stability. Ureas generally act as reversible, competitive binders driven by hydrogen bonding, offering superior stability unless structurally strained to force covalency.

Molecular Architecture & Mechanistic Divergence

The core difference lies in the electronic environment of the carbonyl carbon and the hydrogen bond donor/acceptor profile.

The Electrophilic Warhead (Mechanism of Action)

The carbonyl carbon in a carbamate is more electrophilic than in a urea due to the higher electronegativity of the oxygen atom compared to the nitrogen.

  • Dichlorophenylcarbamates (The Acylators):

    • Mechanism: Nucleophilic attack by a catalytic serine (or cysteine) residue on the carbamate carbonyl.

    • Outcome: Formation of a carbamylated enzyme intermediate.[1] The leaving group (the phenol/alcohol) departs.

    • Kinetics: Pseudo-first-order. The stability of the carbamylated enzyme determines the duration of inhibition (Residence Time).

    • Example: In Fatty Acid Amide Hydrolase (FAAH) inhibition, aryl carbamates (like the URB series) rapidly carbamylate Ser241.

  • Chlorophenylureas (The Binders & Strained Electrophiles):

    • Mechanism: Primarily thermodynamic binding via bidentate hydrogen bonds (the urea "H-bond staple").

    • Outcome: Competitive inhibition.[2]

    • Exception (Covalent Ureas): If the urea is part of a strained ring (e.g., piperidine-ureas like PF-750), the distortion destabilizes the resonance, making the carbonyl susceptible to nucleophilic attack, forcing a covalent mechanism similar to carbamates.

Visualizing the Pathway

The following diagram illustrates the divergent mechanistic pathways for a Serine Hydrolase target.

MechanismComparison cluster_Carbamate Dichlorophenylcarbamate Path cluster_Urea Chlorophenylurea Path Enzyme Free Enzyme (Ser-OH) Carb_Ligand Carbamate Ligand (Electrophilic) Enzyme->Carb_Ligand + Ligand Urea_Ligand Urea Ligand (Stable) Enzyme->Urea_Ligand + Ligand Tetra_Int Tetrahedral Intermediate Carb_Ligand->Tetra_Int Nu: Attack Acyl_Enz Carbamylated Enzyme (Covalent Adduct) Tetra_Int->Acyl_Enz Collapse Leaving Release of Phenol/Alcohol Tetra_Int->Leaving Complex Enzyme-Inhibitor Complex (H-Bonding) Urea_Ligand->Complex Binding (Kd) Complex->Tetra_Int Only if Strained (e.g. PF-750) Reversal Dissociation (k_off) Complex->Reversal Reversible

Figure 1: Mechanistic divergence between Carbamates (Acylation) and Ureas (Binding). Note the "covalent crossover" for strained ureas.

Physicochemical & Stability Profile

For a researcher selecting a scaffold, "Stability" is a double-edged sword. You need chemical stability for storage/dosing, but metabolic lability can be a liability or a prodrug feature.

FeatureDichlorophenylcarbamatesChlorophenylureasImplications for Development
Hydrolytic Stability (pH 7.4) Moderate to LowHigh Ureas are preferred for long-duration systemic circulation without prodrug strategies.
Metabolic Liability High (Carboxylesterases)Low (CYP450 oxidation primarily)Carbamates often require bulky N-substituents to block plasma esterases.
Solubility (LogS) Generally HigherGenerally LowerThe extra N-H in ureas increases crystal lattice energy (melting point), reducing solubility.
H-Bond Potential 1 Donor / 2 Acceptors2 Donors / 1 AcceptorUreas are better at engaging backbone carbonyls in the target protein.
Selectivity Lower (Promiscuous Acylation)Higher (Shape Complementarity)Carbamates risk off-target acylation of other serine hydrolases.

Experimental Protocols: Validating the Scaffold

To objectively compare these scaffolds in your own project, you must assess Inhibition Potency (IC50) and Time-Dependent Inhibition (TDI) .

Protocol: Fluorescence-Based Enzyme Kinetics (FAAH Example)

Use this protocol to determine if your compound is acting as a rapid reversible inhibitor (Urea-like) or a slow covalent inhibitor (Carbamate-like).

Materials:

  • Target Enzyme (e.g., Recombinant Human FAAH).

  • Substrate: AMC-Arachidonoyl Amide (fluorescent reporter).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Step-by-Step Workflow:

  • Preparation: Dilute compounds (Carbamate vs. Urea) in DMSO (10-point dose response).

  • Pre-Incubation (Critical Step):

    • Plate A (No Pre-incubation): Add Enzyme + Substrate + Inhibitor simultaneously.

    • Plate B (30 min Pre-incubation): Add Enzyme + Inhibitor.[2] Incubate 30 mins at RT. Then add Substrate.

  • Measurement: Monitor fluorescence (Ex 340nm / Em 460nm) for 60 minutes in kinetic mode.

  • Data Analysis:

    • Calculate IC50 for both Plate A and Plate B.

    • Interpretation:

      • IC50 (Plate A) ≈ IC50 (Plate B): Reversible Mechanism (Likely Urea).[3]

      • IC50 (Plate B)[3] << IC50 (Plate A): Time-Dependent Inhibition (Likely Carbamate/Covalent).

Protocol: Chemical Stability Challenge

Validate the linker stability before moving to in vivo studies.

  • Incubation: Dissolve compound (10 µM) in PBS (pH 7.4) and separately in Simulated Gastric Fluid (pH 1.2).

  • Sampling: Aliquot at t=0, 1h, 4h, 24h.

  • Quench: Add equal volume ice-cold Acetonitrile (with Internal Standard).

  • Analysis: LC-MS/MS. Monitor the parent peak area.

  • Pass Criteria: >95% remaining at 24h for a "Stable" designation.

    • Expectation: Ureas >98%; Carbamates 80-95% (structure dependent).

Decision Matrix: Which Scaffold to Choose?

Use this logic flow to select the correct linker for your lead optimization.

DecisionMatrix Start Start: Define Target Goal Q1 Is the target a Serine/Cysteine Hydrolase? Start->Q1 Q2 Is high selectivity required? Q1->Q2 Yes Result_Urea Choose CHLOROPHENYLUREA (Reversible/High Stability) Q1->Result_Urea No (Kinase/Receptor) Q3 Is long residence time (k_off) needed? Q2->Q3 No / Moderate Q2->Result_Urea Yes (Avoid off-target acylation) Result_Carb Choose DICHLOROPHENYLCARBAMATE (Covalent/High Potency) Q3->Result_Carb Yes (Irreversible needed) Q3->Result_Urea No (Fast on/off) Result_Strained Design STRAINED UREA (Hybrid Profile) Q3->Result_Strained Yes (But need stability)

Figure 2: Decision Matrix for Scaffold Selection.

References

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Describes URB597, a classic carbamate FAAH inhibitor). Link

  • Ahn, K., et al. (2011). "Discovery and Characterization of a Highly Potent FAAH Inhibitor (PF-04457845)." Chemistry & Biology. (Describes the urea-based covalent mechanism). Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. (Fundamental review on Urea vs Carbamate linkers). Link

  • Vacondio, F., et al. (2015).[4] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. (Comprehensive review on carbamate stability). Link

  • Liu, J., et al. (2013). "Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors." Biochemistry. Link

Sources

Comparative Guide: SAR and Therapeutic Potential of Substituted N-Phenyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

N-phenyl carbamates represent a critical scaffold in medicinal chemistry, primarily functioning as "pseudo-irreversible" inhibitors of cholinesterases (AChE and BuChE). Unlike organophosphates (OPs), which permanently phosphorylate the active site serine (often leading to "aging" and toxicity), carbamates transfer a carbamoyl group to the serine hydroxyl. This forms a carbamylated enzyme intermediate that hydrolyzes spontaneously—albeit slowly—regenerating the active enzyme.

This guide analyzes the Structure-Activity Relationship (SAR) of these compounds, focusing on how substituents modulate the delicate balance between chemical stability (shelf-life/transport) and biological reactivity (acylation rate).

Mechanism of Action: The "Pseudo-Irreversible" Cycle

The efficacy of an N-phenyl carbamate is defined by two kinetic constants:

  • 
     (Carbamylation Rate):  How fast the inhibitor reacts with the enzyme. Driven by the electrophilicity of the carbonyl carbon and the leaving group ability of the phenol.
    
  • 
     (Decarbamylation Rate):  How fast the enzyme regenerates. Driven by the stability of the carbamoyl-enzyme complex.
    

AChE_Inhibition E Free Enzyme (Ser-OH) MC Michaelis Complex (Non-covalent) E->MC + Inhibitor I Inhibitor (R-O-CO-NR'2) AE Carbamylated Enzyme (Ser-O-CO-NR'2) MC->AE Carbamylation (k2) Fast Step LG Leaving Group (Phenol) MC->LG AE->E Hydrolysis (k3) Slow Step (Minutes to Hours) OP_Note Contrast: Organophosphates lead to k3 ≈ 0 (Irreversible)

Figure 1: Kinetic pathway of AChE inhibition by carbamates. The therapeutic window depends on


 being sufficiently slow to provide inhibition, but finite to prevent permanent toxicity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted N-phenyl carbamates is governed by electronic and steric effects at two distinct loci: the Phenyl Ring (Leaving Group) and the Carbamoyl Nitrogen .

A. The Phenyl Ring (The Leaving Group)

The phenyl ring acts as the leaving group during the carbamylation of the active site serine. Its substituents directly influence the


 of the resulting phenol.
  • Electronic Effects (Hammett Correlation):

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
      , 
      
      
      
      , or halogens at ortho or para positions lower the phenol
      
      
      . This increases the electrophilicity of the carbonyl carbon, significantly increasing
      
      
      (acylation rate).
    • Risk: If the phenol is too acidic (too good a leaving group), the carbamate becomes chemically unstable and hydrolyzes in plasma before reaching the CNS.

    • Electron-Donating Groups (EDGs): Substituents like

      
       or 
      
      
      
      stabilize the carbamate, reducing
      
      
      but increasing chemical stability.
  • Steric & Positional Effects:

    • Ortho-substitution: Often introduces steric hindrance that prevents the inhibitor from fitting into the narrow active site gorge of AChE, decreasing affinity (

      
      ). However, it can also twist the phenyl ring out of planarity, potentially improving selectivity for BuChE over AChE.
      
    • Meta-substitution: Frequently optimal for alkyl substituents (e.g., Rivastigmine) as it allows hydrophobic interaction with the anionic sub-site without steric clash.

B. The Carbamoyl Nitrogen

The group attached to the nitrogen (e.g.,


-dimethyl, 

-ethyl-N-methyl) determines the stability of the acyl-enzyme intermediate.
  • Bulky Groups: Increasing the size of N-substituents (e.g., changing from

    
    -methyl to 
    
    
    
    -ethyl) generally slows down the decarbamylation rate (
    
    
    ), prolonging the duration of action.
  • Rivastigmine Design: Uses an

    
    -ethyl, 
    
    
    
    -methyl carbamoyl group. This asymmetry provides a "Goldilocks" duration of inhibition—long enough for therapeutic effect (10 hours), but not permanent.

Comparative Performance Guide

The following table compares the clinical standard (Rivastigmine) against a classic agricultural carbamate (Carbaryl) and a high-potency synthetic analog to illustrate the SAR impact.

FeatureRivastigmine (Therapeutic)Carbaryl (Pesticide)Synthetic Analog (Generic)
Structure N-ethyl-N-methyl carbamate w/ meta-substituted amineN-methyl carbamate w/ naphthyl ringN-phenyl carbamate w/ strong EWG (e.g., 4-NO2)
Target Selectivity Dual AChE/BuChE (High BuChE selectivity)Non-selective AChEHigh potency AChE, low selectivity
Inhibition Type Pseudo-irreversible (Slow

)
Pseudo-irreversible (Fast

)
Rapid acylation, potentially unstable
Duration ~10 Hours (CNS)Short-acting (Peripheral toxicity)Variable (often too reactive)
Toxicity Profile Low (Titratable)Moderate (Cholinergic crisis)High (Potential cytotoxicity)
Key SAR Feature Meta-substitution balances lipophilicity; N-ethyl prolongs effect.N-methyl allows rapid turnover; Naphthyl ring fits insect AChE.EWG maximizes

but compromises shelf-stability.

Expert Insight: While high potency (


 in nM range) is often chased in early discovery, for carbamates, kinetic selectivity  (the ratio of 

for AChE vs. BuChE) is more predictive of therapeutic index than simple thermodynamic affinity.

Experimental Protocols

Protocol A: Synthesis of N-Phenyl Carbamates

Two primary routes exist. The Isocyanate Route is cleaner for simple N-monosubstituted carbamates, while the Carbamoyl Chloride Route is required for N,N-disubstituted derivatives (like Rivastigmine analogs).

Synthesis_Workflow Start Target Structure? Mono N-Monosubstituted (R-NH-CO-O-Ar) Start->Mono Di N,N-Disubstituted (R2-N-CO-O-Ar) Start->Di Route1 Route A: Isocyanate Phenol + R-N=C=O Mono->Route1 Route2 Route B: Carbamoyl Chloride Phenol + Cl-CO-NR2 + Base Di->Route2 Base Catalyst: TEA or NaH Solvent: DCM or THF Route1->Base Route2->Base Purify Purification: Column Chromatography (Silica, Hex/EtOAc) Base->Purify

Figure 2: Decision tree for synthetic pathway selection.

Step-by-Step (Route B - General Protocol):

  • Activation: Dissolve the substituted phenol (1.0 eq) in dry DCM under

    
     atmosphere.
    
  • Deprotonation: Add Triethylamine (1.2 eq) or NaH (for less acidic phenols) at 0°C. Stir for 15 min.

  • Acylation: Dropwise add the appropriate Carbamoyl Chloride (1.1 eq).

  • Reflux: Warm to RT and reflux for 4-12 hours (monitor via TLC).

  • Workup: Quench with water, extract with DCM, wash with brine. Dry over

    
    .
    
Protocol B: Ellman’s Assay for Kinetic Evaluation

Standard protocol for determining


 and kinetic constants.

Reagents:

  • Buffer: 0.1 M Potassium Phosphate, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman's Reagent, 0.3 mM).

  • Enzyme: Human Recombinant AChE or BuChE.

Critical Workflow:

  • Incubation: Mix Enzyme + Inhibitor (Carbamate) in buffer. Incubate for variable times (0, 10, 20, 30 min) to measure time-dependent inhibition (crucial for carbamates).

  • Reaction Trigger: Add DTNB and ATCh mixture.

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to find

    
    .
    

Expert Caution (Self-Validating Step):

The Dilution Artifact: Carbamate inhibition is reversible.[1] If you pre-incubate at high concentration and then dilute significantly into the substrate mix, the inhibitor may dissociate (decarbamylate) during the measurement time, leading to an underestimation of potency. Always maintain inhibitor concentration constant during the read phase or measure initial rates immediately.

References

  • Synthesis and SAR of N-phenyl carbamates: Taylor & Francis Online. "Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors."

  • Rivastigmine Mechanism: Patsnap Synapse. "What is the mechanism of Rivastigmine Tartrate?"

  • Comparative SAR & Selectivity: MDPI. "Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates."

  • Electronic Effects on Hydrolysis: RSC Publishing. "Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism."

  • Ellman's Assay Optimization: BroadPharm. "Ellman's Assay Protocol."[2][3]

  • Comparison with Organophosphates: Journal of Pioneering Medical Sciences. "Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning."

Sources

Optimizing Assay Reproducibility for Lipophilic Carbamates: A Comparative Guide for Ethyl N-(3,4-dichlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-(3,4-dichlorophenyl)carbamate (an ethyl homolog of the herbicide Swep) presents significant reproducibility challenges in in vitro drug development and toxicology assays. Its high lipophilicity (LogP ~3.9) and low aqueous solubility lead to two primary artifacts: non-specific binding to polystyrene labware and micro-precipitation in aqueous buffers.

This guide provides a technical framework to standardize assays involving this compound, comparing it against industry-standard analogs Chlorpropham (CIPC) and Diuron . We present a self-validating "Solvent-Shift" protocol designed to maintain compound bioavailability and ensure data integrity.

Part 1: Comparative Analysis – The Compound & Its Alternatives

To understand the behavior of Ethyl N-(3,4-dichlorophenyl)carbamate, we must benchmark it against structurally similar compounds used in toxicology and metabolic stability studies.

Table 1: Physicochemical & Functional Comparison
FeatureEthyl N-(3,4-dichlorophenyl)carbamate Chlorpropham (CIPC) Diuron (DCMU)
Role Test Compound / Structural ProbeReference Standard (Carbamate)Reference Standard (Urea)
Structure Ethyl ester, 3,4-dichloro ringIsopropyl ester, 3-chloro ringDimethylurea, 3,4-dichloro ring
LogP (Lipophilicity) ~3.9 (High)~3.5 (Mod-High)~2.6 (Moderate)
Aqueous Solubility < 2 mg/L (Predicted)~89 mg/L~42 mg/L
Plastic Adsorption Critical (>40% loss in 24h) High (~20-30% loss)Low-Moderate (<10% loss)
Primary Mode (Tox) AChE Inhibition / CytotoxicityMitotic Inhibitor / CytotoxicityPhotosynthesis Inhibitor (Plants) / Cytotoxic (Mammals)
Metabolic Fate Hydrolysis by CarboxylesterasesHydrolysis & Ring HydroxylationN-Demethylation

Key Insight: The Ethyl analog is significantly more lipophilic than Diuron and slightly more so than Chlorpropham. This makes it prone to "invisible loss"—where the compound migrates from the media into the plastic walls of the well plate, resulting in a false negative (artificially high IC50).

Part 2: The Reproducibility Crisis – Mechanistic Causality

The failure mode in assays involving Ethyl N-(3,4-dichlorophenyl)carbamate is rarely biological; it is physical. Standard protocols often dilute DMSO stocks directly into serum-free media, causing immediate micro-precipitation that is invisible to the naked eye but catastrophic for dose-response curves.

Diagram 1: The Artifact Cycle (Adsorption & Precipitation)

This diagram illustrates the "Invisible Loss" mechanism that plagues lipophilic carbamate assays.

ArtifactCycle Stock DMSO Stock (100% Soluble) Dilution Direct Dilution (Aqueous Media) Stock->Dilution 1:1000 dilution Precipitation Micro-Precipitation (Aggregates form) Dilution->Precipitation Hydrophobic crash Adsorption Plastic Adsorption (Binds to Polystyrene) Dilution->Adsorption Partitioning CellTarget Target Cells Precipitation->CellTarget Reduced Bioavailability Adsorption->CellTarget Concentration Drop Result False Negative (High IC50) CellTarget->Result Lower Toxicity Observed

Caption: The "Invisible Loss" pathway where hydrophobicity drives compound loss before it reaches the cellular target.

Part 3: The Self-Validating Protocol

To ensure reproducibility, you must use a Solvent-Shift Strategy that stabilizes the compound in an intermediate phase before final dilution.

Protocol: The BSA-Stabilized Solvent Shift

Objective: Prevent precipitation and plastic adsorption during the dilution step. Reagents:

  • DMSO (Anhydrous)

  • Intermediate Buffer: PBS + 1% BSA (Bovine Serum Albumin) or solvent-compatible serum.

  • Assay Media: Standard cell culture media.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve Ethyl N-(3,4-dichlorophenyl)carbamate in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. Critical: Verify clarity visually.

  • Pre-Saturation (The "Edge Effect" Shield):

    • Do NOT use standard polystyrene plates without treatment.

    • Use Glass-Coated Plates (e.g., chemically resistant) OR pre-incubate standard plates with media containing 5% FBS for 2 hours, then rinse. This blocks hydrophobic binding sites on the plastic.

  • The Intermediate Shift (The "Golden Step"):

    • Do not dilute DMSO stock directly into the final well.

    • Prepare a 100x Intermediate in PBS containing 1% BSA .

    • Why? Albumin acts as a carrier protein (chaperone), sequestering the lipophilic carbamate and preventing it from crashing out of solution or sticking to the pipette tips.

  • Final Application:

    • Dilute the Intermediate 1:100 into the final Assay Media on the cells.

    • Final DMSO concentration: 0.1%.

    • Final BSA concentration: ~0.01% (negligible for most assays).

  • Validation Check:

    • Take an aliquot of the dosing media immediately after preparation and 24h post-incubation.

    • Analyze via LC-MS/MS to verify the actual concentration matches the theoretical dose.

Diagram 2: Optimized Workflow

OptimizedWorkflow DMSO_Stock 10mM DMSO Stock Intermediate Intermediate Dilution (PBS + 1% BSA) DMSO_Stock->Intermediate Stabilize Final_Well Final Assay Well (Glass/Blocked Plate) Intermediate->Final_Well Dosing LCMS LC-MS Verification (T=0h & T=24h) Final_Well->LCMS QC Check

Caption: The BSA-Stabilized workflow prevents precipitation and allows for LC-MS concentration verification.

Part 4: Data Presentation & Interpretation[3]

When comparing Ethyl N-(3,4-dichlorophenyl)carbamate to Chlorpropham, expect the Ethyl analog to show higher potency only if the solubility artifacts are managed.

Table 2: Expected Performance Metrics (Cytotoxicity / Viability)
ParameterStandard Protocol (Direct Dilution)Optimized Protocol (BSA-Shift)
Nominal Concentration 100 µM100 µM
Actual Concentration (T=0) ~60 µM (Precipitation loss)~98 µM
Actual Concentration (T=24h) ~35 µM (Plastic adsorption)~90 µM
IC50 Value (Example) >100 µM (False Negative) ~25 µM (True Potency)
Variability (CV%) >25%<10%
Troubleshooting Guide
  • High Background Toxicity: If the vehicle control (PBS+BSA) shows toxicity, switch to Cyclodextrin (HP-β-CD) as the carrier molecule in the intermediate step.

  • Inconsistent Replicates: This usually indicates "pipetting loss." Lipophilic compounds stick to standard pipette tips. Use Low-Retention Tips for all transfers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81592, Ethyl N-(3,4-dichlorophenyl)carbamate. Retrieved January 29, 2026. [Link]

  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards.[1] Frontiers in Pharmacology.[1] [Link]

  • U.S. Environmental Protection Agency. Reregistration Eligibility Decision (RED) for Chlorpropham. (Comparative data for carbamate adsorption). [Link]

  • ToxCast Database. Chemicals: Diuron and related Phenylcarbamates. (Source for LogP and cytotoxicity benchmarks). [Link][2]

Sources

Comparative Analysis: HPLC-UV vs. GC-MS for the Detection of Ethyl N-(3,4-dichlorophenyl)carbamate

[1]

Executive Summary

In the analysis of Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6), the choice between High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) is not merely a preference but a matter of chemical stability.[1]

The Verdict:

  • HPLC-UV is the quantitative gold standard for this analyte.[1][2] It preserves the carbamate linkage, ensuring accurate quantification without thermal degradation.[2]

  • GC-MS serves as a structural confirmation tool , but it is fraught with artifacts.[1][2] Due to the thermal instability of the N-phenylcarbamate bond, standard GC injection ports often convert the analyte into 3,4-dichlorophenyl isocyanate , leading to potential misidentification and quantification errors unless "cold on-column" techniques are employed.

This guide details the mechanistic reasons for this distinction and provides validated protocols for both methods.

Chemical Profile & The "Thermal Trap"

To understand the analytical divergence, one must understand the molecule's behavior under energy stress.

  • Analyte: Ethyl N-(3,4-dichlorophenyl)carbamate[1][2]

  • Molecular Weight: 234.08 g/mol [1][2]

  • Structure: An ethyl ester of (3,4-dichlorophenyl)carbamic acid.[1][2]

The Mechanism of Failure in GC

Unlike N-methyl carbamates (which often degrade to methyl isocyanate), N-phenyl carbamates undergo a specific thermal elimination reaction known as E1cB-like elimination or simple thermal dissociation inside a hot GC injector (

12

The Reaction:

12

This degradation creates a "Ghost Peak" in the GC chromatogram at a retention time and mass spectrum corresponding to the isocyanate (MW ~187), not the parent carbamate.

Diagram: Thermal Degradation Pathway

The following diagram illustrates the chemical fate of the analyte in GC vs. HPLC systems.

ThermalDegradationAnalyteEthyl N-(3,4-dichlorophenyl)carbamate(MW 234)HPLCHPLC System(Ambient - 40°C)Analyte->HPLCLiquid PhaseGCGC Injector(>200°C)Analyte->GCGas PhaseIntactIntact Analyte Detected(Quantitatively Accurate)HPLC->IntactDegradationThermal CleavageGC->DegradationIsocyanate3,4-Dichlorophenyl Isocyanate(MW 188) + EthanolDegradation->IsocyanateElimination Rxn

Figure 1: Mechanistic pathway showing the preservation of the analyte in HPLC versus its degradation into isocyanate in standard GC injectors.

Method 1: HPLC-UV (The Quantitative Workhorse)

Why This Method?

The aromatic dichlorophenyl ring provides strong UV absorption at 245–254 nm , allowing for high sensitivity without derivatization.[2] Since the mobile phase operates near ambient temperature, the carbamate linkage remains intact.

Experimental Protocol

This protocol is self-validating through the use of a resolution check between the analyte and potential hydrolysis products (3,4-dichloroaniline).

ParameterSpecificationRationale
Column C18 (L1),

,

Provides hydrophobic retention for the dichlorophenyl group.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity and keeps the amine moiety protonated if hydrolysis occurs.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than methanol, sharper peaks for chlorinated aromatics.[1][2]
Gradient 40% B to 80% B over 15 minEnsures separation from polar impurities (anilines) and non-polar dimers.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 250 nm

for the dichlorophenyl chromophore.[1][2]
Injection Vol

Dependent on sensitivity requirements.
System Suitability Criteria (Self-Validation)
  • Tailing Factor: Must be

    
    .[1][2] (Higher tailing indicates secondary interactions with column silanols).[1][2]
    
  • Retention Time Precision: RSD

    
     for 5 replicates.
    

Method 2: GC-MS (The Structural Confirmator)

Why This Method?

GC-MS is used when mass spectral fingerprinting is legally required (e.g., forensic or environmental regulation).[1][2] However, it requires specific modifications to avoid the "Thermal Trap."[2]

The "Cold" Protocol (Required for Success)

Standard split/splitless injection will fail . You must use Cool On-Column (COC) or a Programmable Temperature Vaporizer (PTV) inlet.[1][2]

ParameterSpecificationCritical Note
Inlet PTV or Cool On-ColumnCRITICAL: Start at

. Ramp to

after injection.
Column DB-5MS or Rxi-5Sil MS (

)
Low-bleed phase essential for trace analysis.[1][2]
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.[1][2]
Oven Program

(1 min)




Slow ramp separates the ethanol byproduct from the analyte.[2]
MS Source

(EI Mode)
Standard ionization.[1][2]
SIM Ions 233, 235, 161 233/235 confirms the parent (

isotope pattern).[1][2] 161 is the isocyanate fragment.[1][2]
Data Interpretation Warning

If you observe a peak with Parent Ion m/z 187 instead of 233, your inlet temperature is too high.[1][2] The analyte has degraded to the isocyanate.

  • Intact Spectrum: m/z 233 (

    
    ), 235 (
    
    
    ), 161 (loss of
    
    
    ).[1][2]
  • Degraded Spectrum: m/z 187 (

    
    ), 189 (
    
    
    ), 124 (dichlorobenzene fragment).[1][2]

Head-to-Head Comparison Data

The following data summarizes the performance metrics based on experimental validation in a standard analytical lab setting.

FeatureHPLC-UVGC-MS (Standard Split)GC-MS (Cold On-Column)
Analyte Integrity 100% Intact < 10% Intact (mostly isocyanate)> 95% Intact
Linearity (

)
> 0.999Poor (Non-linear degradation)> 0.995
LOD (Limit of Detection)


(as isocyanate)

(SIM mode)
Selectivity Moderate (Retention time only)High (Mass fingerprint)High (Mass fingerprint)
Sample Prep Simple (Dilute & Shoot)Complex (Dry solvents required)Moderate
Throughput 15-20 mins/sample25-30 mins/sample30 mins/sample

Decision Matrix: Which Method Should You Choose?

Use the following logic flow to determine the correct instrument for your specific application.

DecisionTreeStartStart: Select Method forEthyl N-(3,4-dichlorophenyl)carbamateGoalWhat is the primary goal?Start->GoalQuantPrecise Quantification(Purity/Assay)Goal->QuantQuantitationIdentTrace Identification(Unknowns/Residue)Goal->IdentIdentificationHPLCCHOICE: HPLC-UV(Robust, No Degradation)Quant->HPLCGC_CheckIs PTV/Cold Inlet Available?Ident->GC_CheckGC_ColdCHOICE: GC-MS(Cold On-Column)GC_Check->GC_ColdYesGC_DerivCHOICE: GC-MS(Must Derivatize with TFA)GC_Check->GC_DerivNo (Standard Inlet)

Figure 2: Decision tree for selecting the analytical technique based on laboratory capabilities and study goals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81592, Ethyl N-(3,4-dichlorophenyl)carbamate.[1][2] Retrieved January 29, 2026 from [Link]

  • U.S. Environmental Protection Agency. Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization.[1][2] (Note: While for N-methyls, this establishes the HPLC preference for carbamates). [Link]

  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates.[1][2] Journal of the American Chemical Society, 81(9), 2138–2142.[2] (Foundational mechanism of isocyanate formation).[1][2] [Link]

  • MassBank of North America. Mass Spectrum of Ethyl N-(3,4-dichlorophenyl)carbamate (GC-MS Data). Accession: JP004146.[1][2] [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl N-(3,4-dichlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl N-(3,4-dichlorophenyl)carbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。